molecular formula C16H13BrN2OS B2670643 2-bromo-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 321967-71-9

2-bromo-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2670643
M. Wt: 361.26
InChI Key: PNDPWTJWKNSXAD-UHFFFAOYSA-N
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Description

2-bromo-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide, also known as BMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Structural Analysis

Intermolecular Interactions and Crystal Structure :Research into antipyrine derivatives, closely related to the compound of interest, highlights the importance of synthesis, crystal structure characterization, and analysis of intermolecular interactions. For instance, studies on 2-bromo derivatives have provided insights into how hydrogen bonding and π-interactions contribute to the stability and formation of molecular assemblies. These findings are pivotal for the development of new materials with tailored properties (Saeed et al., 2020).

Corrosion Inhibition :Benzothiazole derivatives have been investigated for their corrosion inhibiting effects on steel in acidic solutions. The research demonstrates that these compounds offer enhanced stability and efficiency in protecting metals against corrosion, making them valuable for industrial applications in material preservation and maintenance (Hu et al., 2016).

Pharmacological Applications

Pharmacological Activity :Although direct information on the pharmacological applications of 2-bromo-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide is not provided, similar compounds have been studied for their biological activities. For example, N-benzothiazol-2-yl-amides synthesized via copper-catalyzed intramolecular cyclization have shown good yields, suggesting potential in developing therapeutic agents (Wang et al., 2008).

Material Science and Catalysis

Catalysis and Material Synthesis :Research into compounds with benzothiazole components, similar to the target compound, points towards applications in catalysis and material science. The synthesis of novel compounds and exploration of their properties can lead to advancements in catalytic processes, materials design, and the development of new functional materials (Malakar et al., 2012).

properties

IUPAC Name

2-bromo-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2OS/c1-9-7-10(2)14-13(8-9)21-16(18-14)19-15(20)11-5-3-4-6-12(11)17/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDPWTJWKNSXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=CC=C3Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide

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